molecular formula C11H11N3O3S B11853009 (R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol

(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol

Katalognummer: B11853009
Molekulargewicht: 265.29 g/mol
InChI-Schlüssel: UKZGVQVXYGPVKG-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a nitrobenzothiazole moiety attached to a pyrrolidin-3-ol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the pyrrolidin-3-ol ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactors to control reaction parameters precisely, ensuring consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

In medicinal chemistry, ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for developing new medications.

Industry

In the industrial sector, this compound is explored for its applications in materials science, particularly in the development of advanced polymers and coatings with unique properties.

Wirkmechanismus

The mechanism of action of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The nitrobenzothiazole moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidin-3-ol structure can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

Compared to similar compounds, ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol stands out due to its unique combination of a nitrobenzothiazole moiety and a pyrrolidin-3-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H11N3O3S

Molekulargewicht

265.29 g/mol

IUPAC-Name

(3R)-1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C11H11N3O3S/c15-8-3-4-13(6-8)11-12-9-5-7(14(16)17)1-2-10(9)18-11/h1-2,5,8,15H,3-4,6H2/t8-/m1/s1

InChI-Schlüssel

UKZGVQVXYGPVKG-MRVPVSSYSA-N

Isomerische SMILES

C1CN(C[C@@H]1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Kanonische SMILES

C1CN(CC1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.